Cas no 23758-80-7 (6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI))

23758-80-7 structure
Nombre del producto:6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI)
6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- 6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI)
- 6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propy...
- Alletorphine
- allethorphine
- N-Allyletorphine
- S-218M
- Alletorfina
- N-Allylnoretorphine
- Alletorfina [INN-Spanish]
- 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3-hydroxy-6-methoxy-alpha-methyl-17-(2-propenyl)-alpha-propyl-, (5alpha,7alpha(R))-
- 4UWR086NOA
- 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine
- Alletorphinum [INN-Latin]
- R&S-218-M
- R&S 218-M
- 6,14-Ethenotetrahydrooripavine, 17-allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-
- R&S-218M
- 23758-80-7
- (1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol
- 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3-hydroxy-6-methoxy-alpha-methyl-17-(2-propenyl)-alpha-propyl-, (alphaR,5alpha,7alpha)-
- UNII-4UWR086NOA
- Alletorphinum
- RX 218M
- 12-Allyl-1,2,3a,8,9-hexahydro-5-hydroxy-2alpha(1(R)-hydroxy-1-methylbutyl)-3-methoxy-3,9a-etheno-9,9b-iminoethano-phenanthro-(4,5-bcd)-furan
- ALLETORPHINE [INN]
- 17-ALLYL-17-DEMETHYL-7.ALPHA.-((R)-1-HYDROXY-1-METHYLBUTYL)-6,14-ENDO-ETHENOTETRAHYDROORIPAVINE
- Q4732178
- DTXSID401029889
- Alletorphine [INN:BAN]
-
- Renchi: InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24?,25-,26+,27-/m1/s1
- Clave inchi: OSQIRUUENNTOQL-OLNHVAIVSA-N
- Sonrisas: CCCC([C@H]1C[C@]23[C@H]4CC5C=CC(O)=C6O[C@H]([C@@]2(C=56)CCN4CC=C)[C@]1(C=C3)OC)(C)O
Atributos calculados
- Calidad precisa: 437.25700
- Masa isotópica única: 437.256609
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 6
- Complejidad: 831
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 6
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 62.2
- Xlogp3: 3.8
Propiedades experimentales
- índice de refracción: 1.642
- PSA: 62.16000
- Logp: 3.65770
6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI) Literatura relevante
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1. Synthesis based on cyclohexadienes. Part 34.1 A tandem cationic rearrangement–ene cyclisation route to 2-pupukeanoneP. John Biju,Krishna Kaliappan,M. S. Laxmisha,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 2000 3714
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2. Base catalysed rearrangements involving ylide intermediates. Part 16. The preparation and thermal rearrangement of allylammonioamidatesKan Chantrapromma,W. David Ollis,Ian O. Sutherland J. Chem. Soc. Perkin Trans. 1 1983 1029
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3. Study of the transamidative ring expansion of N-ω-halogenoalkyl-β-lactams of alkyl chain lengths 2–12 in liquid ammonia and other liquid amines: syntheses of 7-, 8- and 9-membered 1,5-diaza cyclic ketones, including routes to (±)-dihydroperiphylline and (±)-celabenzineMichael J. Begley,Leslie Crombie,David Haigh,Raymond C. F. Jones,Steven Osborne,Richard A. B. Webster J. Chem. Soc. Perkin Trans. 1 1993 2027
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4. Synthesis based on cyclohexadienes. Part 24.1 A new total synthesis of pupukean-2-one and a facile entry to copa and ylanga type sesquiterpene skeletonsKrishna Kaliappan,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 1997 3393
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5. Base catalysed rearrangements involving ylide intermediates. Part 16. The preparation and thermal rearrangement of allylammonioamidatesKan Chantrapromma,W. David Ollis,Ian O. Sutherland J. Chem. Soc. Perkin Trans. 1 1983 1029
23758-80-7 (6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI)) Productos relacionados
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